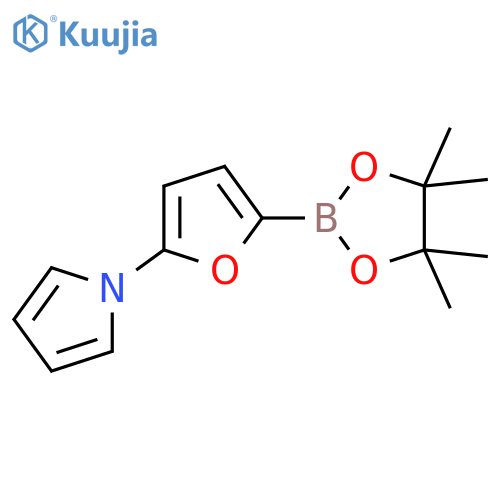Cas no 2223031-84-1 (5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester)

5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester
- 1H-Pyrrole, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-
-
- インチ: 1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-12(17-11)16-9-5-6-10-16/h5-10H,1-4H3
- InChIKey: KVZPGYHDWJZMKK-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(B3OC(C)(C)C(C)(C)O3)O2)C=CC=C1
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907827-25mg |
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester |
2223031-84-1 | 95% | 25mg |
¥1,555.20 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907827-100mg |
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester |
2223031-84-1 | 95% | 100mg |
¥4,660.20 | 2022-01-12 |
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol esterに関する追加情報
Introduction to 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester (CAS No: 2223031-84-1)
5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No) 2223031-84-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This boronic acid derivative features a unique structural motif combining a pyrrole ring with a furan moiety, linked through a boronic acid pinacol ester group. Such structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The compound’s utility stems from its reactivity as a boronic acid derivative, which is widely employed in Suzuki-Miyaura cross-coupling reactions. These reactions are cornerstone techniques in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The presence of the pyrrole ring adds another layer of functionality, making it a versatile building block for medicinal chemists aiming to develop molecules with specific biological activities.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The furan ring, in particular, is known for its ability to enhance pharmacological properties such as solubility and bioavailability. When combined with the pyrrole moiety, the resulting scaffold can exhibit enhanced binding affinity to biological targets, making it an attractive candidate for drug discovery programs.
One of the most compelling applications of 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester is in the synthesis of small-molecule inhibitors targeting various diseases. For instance, researchers have explored its use in developing inhibitors for enzymes involved in cancer metabolism. By leveraging its reactivity, scientists have been able to construct complex drug candidates that modulate critical biological pathways. Preliminary studies suggest that derivatives of this compound may exhibit promising antitumor activity by interfering with key metabolic processes in cancer cells.
The pharmaceutical industry has also shown interest in this compound for its potential role in treating neurological disorders. The pyrrole-furan scaffold is structurally reminiscent of several known neuroactive compounds, suggesting that derivatives may interact with neurotransmitter systems or ion channels. Ongoing research aims to identify novel analogs that could serve as leads for therapeutic development targeting conditions such as Alzheimer’s disease or Parkinson’s disease.
From a synthetic chemistry perspective, 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester offers several advantages over traditional starting materials. Its boronic ester functionality allows for easy handling and storage, while its heterocyclic core provides ample opportunities for further functionalization. This balance makes it an ideal candidate for library synthesis efforts aimed at generating diverse chemical matter for high-throughput screening.
The compound’s versatility has also been recognized in materials science applications. Boronic acids are known to participate in self-assembling systems, and the unique geometry of this molecule could potentially be exploited to create supramolecular structures with tailored properties. Such materials may find applications in areas ranging from catalysis to nanotechnology.
Recent advances in computational chemistry have further enhanced the utility of 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester as a starting point for drug discovery. Molecular modeling studies have identified key interactions between this compound and potential biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the design process by allowing researchers to predict the binding affinity and selectivity of derivatives before conducting costly wet-lab experiments.
The synthesis of this compound typically involves multi-step organic transformations, beginning with the preparation of the furan boronic ester moiety followed by functionalization at the pyrrole ring position. Recent improvements in synthetic methodologies have streamlined these processes, making it more feasible to produce larger quantities for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework efficiently.
In conclusion, 5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester (CAS No: 2223031-84-1) represents a promising chemical entity with broad applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, contributing to advancements in pharmaceuticals and materials science.
2223031-84-1 (5-(1H-Pyrrol-1-yl)furan-2-boronic acid pinacol ester) 関連製品
- 2172251-95-3(3-methyl-4-(5-methylfuran-2-yl)butan-2-ol)
- 2137883-35-1(tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]-N-methylcarbamate)
- 1197871-01-4(2-(1H-pyrazol-1-yl)pyridin-3-ylmethanamine Hydrochloride)
- 7498-58-0(7-methoxynaphthalene-1-carboxylic acid)
- 2287339-54-0(3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 939357-65-0(1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 383865-57-4(4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine)
- 1704522-02-0(1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione)
- 1704963-44-9((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 57705-17-6(Ethyl 2-hydroxy-4,6-dimethylbenzoate)




